molecular formula C15H14BrNO3 B5811881 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide CAS No. 693812-22-5

2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide

Cat. No.: B5811881
CAS No.: 693812-22-5
M. Wt: 336.18 g/mol
InChI Key: XVNPFNRJJILLKP-UHFFFAOYSA-N
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Description

2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide is an organic compound with the molecular formula C15H14BrNO3 It is a derivative of phenoxyacetamide, featuring a bromine atom and a hydroxymethyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide typically involves the following steps:

    Bromination: The starting material, 4-(hydroxymethyl)phenol, undergoes bromination to introduce the bromine atom at the 2-position of the phenol ring.

    Esterification: The brominated phenol is then reacted with chloroacetyl chloride to form the corresponding ester.

    Amidation: The ester is subsequently treated with aniline to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 2-[2-bromo-4-(carboxy)phenoxy]-N-phenylacetamide.

    Reduction: 2-[2-hydroxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide.

    Substitution: 2-[2-(substituted)-4-(hydroxymethyl)phenoxy]-N-phenylacetamide.

Scientific Research Applications

2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide: Similar structure but with a chlorine atom instead of bromine.

    2-[2-fluoro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide: Similar structure but with a fluorine atom instead of bromine.

    2-[2-iodo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

IUPAC Name

2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-13-8-11(9-18)6-7-14(13)20-10-15(19)17-12-4-2-1-3-5-12/h1-8,18H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNPFNRJJILLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358416
Record name ZINC00470609
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693812-22-5
Record name ZINC00470609
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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